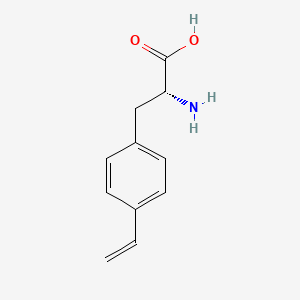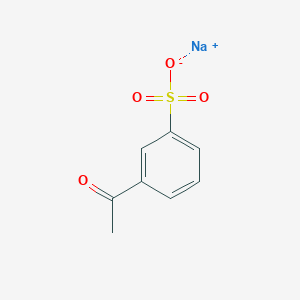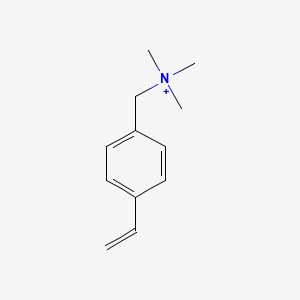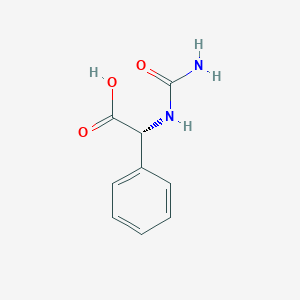
1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O6 It is a derivative of anthracene, characterized by the presence of amino groups and methoxyphenoxy groups attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives One common method involves the nitration of anthracene to form 1,4,5,8-tetranitroanthracene, followed by reduction to obtain the tetraamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, as it can intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which 1,4,5,8-tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione exerts its effects involves its ability to interact with biological macromolecules. The amino groups can form hydrogen bonds with nucleic acids and proteins, while the anthracene core can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methylphenoxy groups instead of methoxyphenoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of methoxyphenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione is unique due to the presence of methoxyphenoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
88600-79-7 |
|---|---|
分子式 |
C28H24N4O6 |
分子量 |
512.5 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O6/c1-35-15-7-3-5-9-17(15)37-19-11-13(29)21-23(25(19)31)28(34)24-22(27(21)33)14(30)12-20(26(24)32)38-18-10-6-4-8-16(18)36-2/h3-12H,29-32H2,1-2H3 |
InChI 键 |
AWLUCCWKNUBYON-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5OC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


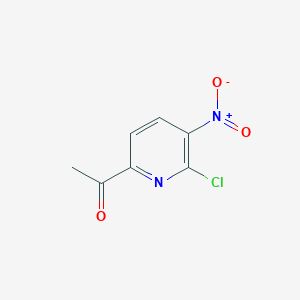
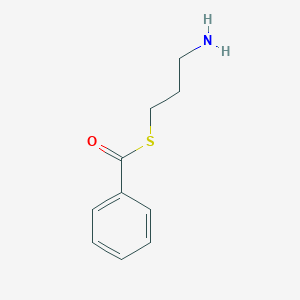
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
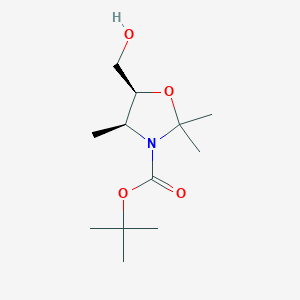
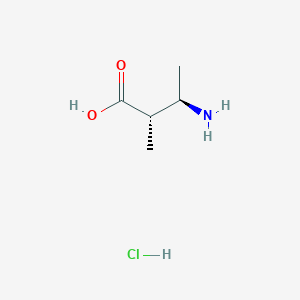

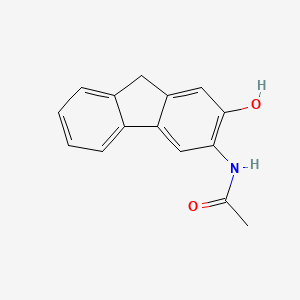
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
